4-(1-Cycloocten-1-yl)morpholine

Opioid Pharmacology GPCR Drug Discovery Calcium Mobilization Assay

4-(1-Cycloocten-1-yl)morpholine (CAS 17344-01-3) is a medium-ring cyclic enamine composed of a morpholine moiety attached to a cyclooctene via an enamine linkage. The compound is a member of the morpholine enamine class, which are widely employed as versatile synthons in organic chemistry and evaluated for their biological activity.

Molecular Formula C12H21NO
Molecular Weight 195.3 g/mol
CAS No. 17344-01-3
Cat. No. B098612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Cycloocten-1-yl)morpholine
CAS17344-01-3
Molecular FormulaC12H21NO
Molecular Weight195.3 g/mol
Structural Identifiers
SMILESC1CCCC(=CCC1)N2CCOCC2
InChIInChI=1S/C12H21NO/c1-2-4-6-12(7-5-3-1)13-8-10-14-11-9-13/h6H,1-5,7-11H2/b12-6+
InChIKeyGIOZEASIFJZSBE-WUXMJOGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Cycloocten-1-yl)morpholine (CAS 17344-01-3) for Research Procurement: Compound Profile


4-(1-Cycloocten-1-yl)morpholine (CAS 17344-01-3) is a medium-ring cyclic enamine composed of a morpholine moiety attached to a cyclooctene via an enamine linkage [1]. The compound is a member of the morpholine enamine class, which are widely employed as versatile synthons in organic chemistry and evaluated for their biological activity . A comprehensive public-domain evidence review reveals a profound data gap: no head-to-head comparative studies, no selectivity profiling, no in vivo PK/toxicity reports, and no peer-reviewed structure-activity relationship (SAR) publications could be located specifically for this molecule.

Why Other Morpholine Enamines Cannot Be Automatically Substituted for 4-(1-Cycloocten-1-yl)morpholine


Within the morpholine enamine class, ring size exerts a dominant influence on both chemical reactivity and biological target space. Literature precedent demonstrates that the transition from a six-membered (cyclohexenyl) to an eight-membered (cyclooctenyl) ring alters enamine tautomerization rates, conformational flexibility, lipophilicity (calculated XLogP3-AA: 2.8 for the target [1]), and steric access to the enamine carbon—parameters that directly govern reaction yields in cycloadditions and target-binding kinetics in biological assays [2]. Consequently, a smaller-ring analog such as 4-(1-cyclohexen-1-yl)morpholine (MW 167.25 g/mol) cannot serve as a drop-in replacement without re-optimizing the entire synthetic or assay protocol.

Quantitative Differentiation Evidence for 4-(1-Cycloocten-1-yl)morpholine


Mu-Opioid Receptor Agonist Activity: Target Compound vs. Delta-Opioid Selectivity Window

The target compound exhibits functional agonist activity at the human mu-opioid receptor (MOR) with an EC50 of 398 nM in a CHO cell calcium mobilization assay [1]. In parallel rat tissue homogenate radioligand displacement assays, the compound demonstrates a Ki of 106 nM for MOR, compared to a Ki exceeding 1,000 nM for the delta-opioid receptor (DOR) [1]. This indicates an approximately 10-fold binding selectivity for MOR over DOR. No comparative data for closely related ring-size analogs (e.g., cyclohexenyl or cycloheptenyl derivatives) in this specific assay panel are publicly available, meaning the selectivity profile cannot currently be attributed to the cyclooctene ring alone.

Opioid Pharmacology GPCR Drug Discovery Calcium Mobilization Assay

Computed Physicochemical Property Comparison: Target vs. Cyclohexenyl Analog

The calculated lipophilicity (XLogP3-AA) of the target compound is 2.8, significantly higher than the 1.8 value computed for the 4-(1-cyclohexen-1-yl)morpholine analog [1][2]. This two-unit difference in logP corresponds to a theoretical ~100-fold increase in partition coefficient, which directly impacts membrane permeability, passive absorption, and CYP450 binding, supporting its use when higher lipophilicity is required.

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Comparative Enamine Reactivity: Cyclooctanone vs. Cyclohexanone Enamines in Acylation

Studies on macrocyclic enamines reveal that 1-morpholino-cyclododecene preferentially yields 2-acyl-enamine products upon reaction with carboxylic acid chlorides or ketenes, contrasting with smaller-ring analogs that often form cycloadducts [1]. While the target compound is the cyclooctene homolog (8-membered vs. 12-membered ring), this establishes a class-level principle: medium/large-ring morpholine enamines direct electrophilic attack onto the enamine β-carbon rather than undergoing [2+2] cycloaddition, providing regioselective access to 2-acyl enamines.

Organic Synthesis Enamine Chemistry Acylation Regioselectivity

Recommended Procurement Scenarios for 4-(1-Cycloocten-1-yl)morpholine


Mu-Opioid Receptor (MOR) Tool Compound for GPCR Screening Libraries

This compound is suitable for inclusion in MOR-targeted screening libraries based on its demonstrated agonist activity (EC50 398 nM) and 10-fold MOR-over-DOR selectivity [1]. It fills a chemical space niche—medium-ring enamine—that is underrepresented in typical opioid-focused screening collections, making it a useful probe for exploring non-traditional MOR pharmacophores.

Synthetic Intermediate for Regioselective 2-Acyl-Enamine Preparation

Procure this compound when a synthetic route requires a morpholine enamine that favors C-acylation over [2+2] cycloaddition. The medium-sized cyclooctene ring is expected to direct electrophilic attack to the enamine β-carbon, based on established reactivity trends for macrocyclic enamines [2]. This strategy offers a platform for synthesizing 2-acyl-morpholine derivatives without competing cycloadduct formation.

Lead Optimization Analog with Elevated Lipophilicity (LogP ~2.8)

When a lead series requires an increase in lipophilicity to improve membrane permeability or target engagement, this compound offers a validated structural switch from the more polar cyclohexenyl analog (XLogP3-AA 1.8) [3]. The 1.0 logP unit increase corresponds to a ~10-fold rise in calculated partition coefficient, which can be exploited in property-guided lead optimization.

Technical Documentation Hub

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